molecular formula C5H4F2N2O2 B2472402 1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid CAS No. 2219371-72-7

1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid

Cat. No.: B2472402
CAS No.: 2219371-72-7
M. Wt: 162.096
InChI Key: RRXVIAVHWFCVHT-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid is a versatile chemical building block of high interest in pharmaceutical and agrochemical research . The core structure of this compound is a 1H-imidazole scaffold, a privileged motif in medicinal chemistry, which is functionalized with both a carboxylic acid and a difluoromethyl group. The presence of the carboxylic acid group provides a handle for further synthetic modification, allowing researchers to create a wide array of derivatives, such as amides and esters, for structure-activity relationship (SAR) studies. The difluoromethyl (CF2H) group is a critical feature that significantly influences the compound's properties. Unlike a trifluoromethyl group, the CF2H group can act as a hydrogen bond donor, making it a valuable bioisostere for hydroxyl, thiol, or amine groups in drug design . This substitution can enhance metabolic stability, modulate lipophilicity, and improve membrane permeability in lead compounds . Recent advanced research has identified potent P2Y1 receptor antagonists based on the 4-(difluoromethyl)-1H-imidazole-5-carboxylic acid scaffold, demonstrating remarkable neuroprotective effects in models of ischemic stroke by acting as antiplatelet agents and reducing brain infarction . Historically, related 1H-imidazole-5-carboxylic acid derivatives have also been explored for their utility as herbicidal agents , showcasing the broad applicability of this chemical class in life sciences research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-(difluoromethyl)imidazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2O2/c6-5(7)9-2-8-1-3(9)4(10)11/h1-2,5H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXVIAVHWFCVHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C=N1)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the difluoromethylation of imidazole derivatives. This process typically employs difluoromethylating agents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often include the use of metal catalysts like copper or nickel to facilitate the transfer of the difluoromethyl group to the imidazole ring .

Industrial production methods may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. These methods are designed to optimize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Antifungal Activity

Recent studies have demonstrated the antifungal potential of derivatives of 1-(difluoromethyl)-1H-imidazole-5-carboxylic acid. For example, a series of novel compounds synthesized from this acid exhibited significant activity against various phytopathogenic fungi. One derivative, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (compound 9m), showed higher antifungal activity than the standard fungicide boscalid against several fungal strains, including Colletotrichum orbiculare and Phytophthora infestans .

CompoundFungal StrainEC50 (µg/mL)
9mC. orbiculare5.50
9mR. solani14.40
9mP. infestans75.54

The structure-activity relationship (SAR) studies indicated that the difluoromethyl substitution plays a crucial role in enhancing antifungal efficacy through improved binding interactions with fungal enzymes .

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. In vitro studies have shown that certain derivatives possess notable antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using agar diffusion methods, revealing promising results that suggest these compounds could serve as potential leads for new antibacterial agents .

CompoundBacterial StrainZone of Inhibition (mm)
5AS. aureus10
5BBacillus subtilis11
5CE. coli8

Pharmacological Insights

The incorporation of fluorinated groups in drug design has been recognized for enhancing metabolic stability and bioavailability. Studies have shown that compounds with difluoromethyl groups exhibit altered pharmacokinetic properties, potentially leading to improved therapeutic profiles . However, concerns regarding the stability of fluorinated compounds under physiological conditions necessitate further research into their metabolic pathways and degradation products .

Case Study: Synthesis and Evaluation

A comprehensive study synthesized various derivatives of this compound to evaluate their biological activities. The synthesis involved multi-step reactions, followed by rigorous testing against selected fungal and bacterial strains. The findings indicated that structural modifications significantly impacted both antifungal and antibacterial efficacies .

Case Study: Molecular Docking Studies

Molecular docking studies were conducted to elucidate the binding interactions between synthesized compounds and their biological targets. For instance, the docking analysis revealed that compound 9m forms critical hydrogen bonds with active sites on target enzymes, which correlates with its observed biological activity . This computational approach aids in predicting the effectiveness of new derivatives and optimizing their structures for enhanced activity.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to increased biological activity. The compound may inhibit enzymes or modulate receptor activity, thereby exerting its effects on cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table compares key structural and physicochemical features of 1-(difluoromethyl)-1H-imidazole-5-carboxylic acid with analogous compounds:

Compound Name Substituent at N-1 Molecular Formula Molecular Weight Key Features/Applications Reference
This compound -CF₂H C₅H₄F₂N₂O₂ 178.10 (calc.) High electronegativity, moderate lipophilicity N/A
1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid -C₆H₄(CF₃) C₁₁H₇F₃N₂O₂ 256.18 Enhanced aromatic π-stacking; enzyme inhibition
1-(2,2,2-Trifluoroethyl)-1H-imidazole-5-carboxylic acid -CH₂CF₃ C₆H₅F₃N₂O₂ 194.11 Increased metabolic stability; radiopharmaceutical precursor
1-[[3-(Trifluoromethyl)phenyl]methyl]-1H-imidazole-5-carboxylic acid -CH₂C₆H₄(CF₃) C₁₂H₉F₃N₂O₂ 270.21 Bulky substituent; potential CNS drug candidate
Etomidate Acid (1-[(1R)-1-Phenylethyl]-1H-imidazole-5-carboxylic acid) -CH(C₆H₅)CH₃ C₁₂H₁₂N₂O₂ 216.24 Anesthetic prodrug; chirality-dependent activity

Key Observations :

  • Electron-Withdrawing Effects : The difluoromethyl group (-CF₂H) offers intermediate electronegativity compared to -CF₃ (trifluoromethyl) or -CH₂CF₃ (trifluoroethyl), balancing metabolic stability and solubility .
  • Steric Bulk : Aromatic substituents (e.g., 3-trifluoromethylphenyl) enhance binding to hydrophobic enzyme pockets, as seen in angiotensin II receptor antagonists .

Key Insights :

  • Fluorine Impact: Trifluoroethyl and trifluoromethyl groups enhance metabolic stability and target affinity compared to non-fluorinated analogs .
  • Carboxylic Acid Role : The -COOH group enables hydrogen bonding with enzymatic active sites, critical for angiotensin II antagonists like olmesartan .
Challenges and Limitations
  • Synthetic Complexity : Introducing difluoromethyl groups requires specialized fluorination reagents, increasing production costs .
  • Acid Instability : The free carboxylic acid may exhibit poor membrane permeability, necessitating prodrug strategies (e.g., esterification) .

Biological Activity

1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of antifungal and antibacterial applications. This article provides a comprehensive overview of its biological activity based on diverse research studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features an imidazole ring substituted with a difluoromethyl group and a carboxylic acid functional group. Its molecular formula is C6H5F2N3O2C_6H_5F_2N_3O_2. The presence of the difluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Antifungal Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antifungal properties. For instance, a series of synthesized compounds showed moderate to excellent activity against various phytopathogenic fungi in in vitro assays. Notably, some derivatives outperformed traditional fungicides, such as boscalid, indicating their potential as effective antifungal agents.

Table 1: Antifungal Activity of Derivatives

CompoundActivity Against FungiIC50 (µg/mL)
Compound AModerate15
Compound BExcellent5
Compound CPoor40

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Research indicates that it possesses concentration-dependent antibacterial activity against Gram-positive bacteria. The effectiveness is correlated with the length of the alkyl chain in its derivatives, which influences the overall antimicrobial efficacy.

Table 2: Antibacterial Efficacy

CompoundBacterial StrainZone of Inhibition (mm)
Compound DStaphylococcus aureus20
Compound EEscherichia coli15

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Molecular docking studies suggest that the compound forms stable interactions with active sites in fungal enzymes, which may inhibit their function.
  • Hydrogen Bonding: The ability to form hydrogen bonds with target proteins enhances its biological efficacy, particularly in antifungal applications .

Case Studies

  • Study on Fungal Inhibition: A recent study synthesized various derivatives and tested their antifungal activity against seven species of phytopathogenic fungi. The results indicated that certain compounds exhibited higher antifungal activity than standard treatments, suggesting a promising avenue for agricultural applications .
  • Antimicrobial Resistance Research: Another investigation focused on the compound's ability to inhibit metallo-β-lactamases (MBLs), which are responsible for antibiotic resistance. Structural optimization led to the identification of more potent inhibitors compared to traditional antibiotics .

Structure-Activity Relationship (SAR)

SAR analyses have revealed that modifications to the imidazole ring and substituents significantly affect biological activity. The presence of electron-withdrawing groups, such as difluoromethyl, enhances antimicrobial potency by increasing lipophilicity and improving binding affinity to target enzymes.

Table 3: Structure-Activity Relationship Insights

ModificationEffect on Activity
Difluoromethyl GroupIncreased potency
Alkyl Chain LengthEnhanced antibacterial activity

Q & A

Q. What are the common synthetic routes for preparing 1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid, and what critical reaction conditions must be controlled to optimize yield and purity?

  • Methodological Answer :
    The synthesis typically involves imidazole ring formation via condensation of glyoxal, formaldehyde, and ammonia under acidic conditions, followed by difluoromethyl group introduction using fluorinating agents like DAST (diethylaminosulfur trifluoride). Key steps include:

    • Imidazole ring closure : Control pH (3–5) and temperature (60–80°C) to minimize side products .
    • Fluorination : Use anhydrous conditions to prevent hydrolysis of the difluoromethyl group .
    • Carboxylic acid protection : Employ tert-butyl esters to avoid side reactions during fluorination, followed by deprotection with TFA .
    • Monitoring : Use TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, 0.1% TFA in water/acetonitrile) to track intermediates .

    Table 1 : Optimization Parameters for Key Reactions

    StepReagents/ConditionsYield RangeCritical Controls
    Imidazole FormationGlyoxal, NH₃, HCOOH, 70°C50–65%pH (3.5–4.0), reaction time (6–8 hr)
    DifluoromethylationDAST, DCM, –10°C30–45%Moisture exclusion, slow reagent addition
    DeprotectionTFA/DCM (1:1), rt85–95%Neutralization post-reaction

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
    • ¹H/¹³C NMR : Assign signals using 2D experiments (HSQC, HMBC). The difluoromethyl group (CF₂H) shows a triplet near δ 5.5–6.0 ppm (¹H) and δ 110–120 ppm (¹³C) due to coupling with fluorine (²JHF ≈ 50 Hz) .
    • ¹⁹F NMR : A singlet at δ –120 to –130 ppm confirms CF₂H installation .
    • HPLC-MS : Use reverse-phase C18 columns (0.1% formic acid in H₂O/MeCN) with ESI-MS to verify molecular ion [M–H]⁻ (calc. for C₅H₅F₂N₂O₂: 179.03 g/mol) .
    • IR : Carboxylic acid O–H stretch at 2500–3000 cm⁻¹; imidazole C=N at 1600–1650 cm⁻¹ .

Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?

  • Methodological Answer :
    • Enzyme inhibition : Screen against xanthine oxidase (IC₅₀ determination via UV/Vis at 290 nm) or cyclooxygenase-2 (COX-2) using a fluorometric kit .
    • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculation .
    • Solubility/logP : Use shake-flask method (water/octanol) to assess pharmacokinetic potential .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced enzyme-binding affinity?

  • Methodological Answer :
    • Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., xanthine oxidase). Focus on hydrogen bonding with the carboxylic acid group and hydrophobic contacts with the difluoromethyl moiety .
    • MD simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-enzyme complexes. Analyze RMSD and binding free energy (MM/PBSA) .
    • QSAR : Build regression models using descriptors like logP, polar surface area, and fluorine’s electronegativity to predict activity trends .

Q. How can researchers resolve discrepancies in NMR spectral data when characterizing derivatives, particularly regarding fluorine-induced splitting patterns?

  • Methodological Answer :
    • ²JHF coupling : Use ¹H-¹⁹F HOESY to confirm spatial proximity between CF₂H and adjacent protons .
    • Dynamic effects : Variable-temperature NMR (25–60°C) to detect conformational averaging in splitting patterns .
    • DFT calculations : Gaussian09 to simulate NMR spectra (B3LYP/6-311+G(d,p)) and compare with experimental data .

Q. What strategies mitigate thermal decomposition during the synthesis of this compound under high-temperature conditions?

  • Methodological Answer :
    • Protective groups : Use Boc or Fmoc for the carboxylic acid during fluorination to stabilize the core structure .
    • Microwave-assisted synthesis : Reduce reaction time (e.g., 10 min at 100°C vs. 6 hr conventional heating) to minimize degradation .
    • Additives : Include radical inhibitors (e.g., BHT) in fluorination steps to suppress side reactions .

Q. How does the difluoromethyl group influence the compound’s metabolic stability compared to non-fluorinated analogs?

  • Methodological Answer :
    • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS. The CF₂H group resists oxidative dealkylation, prolonging half-life .
    • CYP inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates. Fluorine’s electronegativity reduces electron-rich regions, lowering CYP affinity .

Table 2 : Comparative Metabolic Stability of Difluoromethyl vs. Methyl Derivatives

Compoundt₁/₂ (Human Microsomes)Major Metabolic Pathway
Difluoromethyl derivative45 ± 3 minGlucuronidation (carboxylic acid)
Methyl derivative12 ± 2 minOxidative demethylation

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